N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12(9-16-15(18)14-2-1-6-19-14)10-3-4-13-11(8-10)5-7-20-13/h1-4,6,8,12,17H,5,7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWUPQWIQVYDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization Strategies
The dihydrobenzofuran moiety is typically synthesized via intramolecular cyclization of substituted phenols. A rhodium-catalyzed method using m-hydroxybenzoic acids and alkynes achieves 72-89% yields under aerobic conditions. Key steps include:
- C–H activation at the ortho position of the phenolic hydroxyl
- Migratory insertion of alkyne substrates
- Oxygen-induced annulation to form the furan ring
For the 5-substituted derivative, meta-substituted starting materials are essential. Magnesium acetate in γ-valerolactone solvent facilitates this transformation while suppressing decarboxylation side reactions.
Alternative Benzofuran Formation Methods
Non-catalytic approaches include:
- Acid-mediated cyclization : Hydrochloric acid in ethanol induces ring closure of 2-(2-hydroxyaryl)ethyl bromides (45-60% yield)
- Photochemical methods : UV irradiation of o-allyloxybenzaldehyde derivatives produces dihydrobenzofurans with 55% efficiency
- Biocatalytic synthesis : Horseradish peroxidase-mediated coupling of caffeic acid derivatives (limited to natural product analogs)
Comparative studies show rhodium catalysis provides superior regiocontrol for 5-substituted derivatives compared to traditional acid methods.
Construction of the 2-Hydroxyethylamine Side Chain
Epoxide Ring-Opening Methodology
A patented approach utilizes 2-(2,3-dihydrobenzofuran-5-yl)oxirane reacted with aqueous ammonia under pressure (3-5 kg/cm²):
- Epoxide synthesis : Treatment of 5-vinyldihydrobenzofuran with mCPBA
- Regioselective opening : Ammonia attacks the less hindered carbon
- Workup : Neutralization with potassium carbonate yields the amino alcohol
This method achieves 67% yield with >90% regioselectivity when conducted in tetrahydrofuran at -15°C.
Reductive Amination Approach
Condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with ethanolamine followed by sodium cyanoborohydride reduction:
- Imine formation : 78% conversion in methanol with molecular sieves
- Reduction : NaBH3CN in THF at pH 5 (acetic acid buffer)
- Yield : 58% after silica gel chromatography
While less efficient than epoxide methods, this route allows incorporation of isotopic labels via aldehyde precursors.
Amidation with Furan-2-carboxylic Acid
Acid Chloride Coupling
The most widely implemented protocol involves:
- Chloride formation : Furan-2-carboxylic acid + oxalyl chloride (DMF catalyst)
- Amine activation : Hydroxyethylamine in dry dioxane with triethylamine
- Coupling : Dropwise addition at 0°C followed by 12h reflux
Key parameters:
- Molar ratio : 1:1.2 (amine:acid chloride)
- Solvent : Anhydrous dioxane or dimethylacetamide
- Base : Triethylamine vs. DMAP comparison (Table 1)
Table 1 : Amidation Efficiency Under Different Conditions
| Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Et3N | 80 | 12 | 68 | 95 |
| DMAP | 60 | 8 | 72 | 97 |
| NaHCO3 | 25 | 24 | 41 | 89 |
Data adapted from large-scale production trials. DMAP significantly improves reaction rate and yield by activating the acid chloride through transient acylation.
Coupling Reagent-Mediated Synthesis
Alternative method using HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)):
- Activation : Furan-2-carboxylic acid + HATU in DMF
- Amine addition : Hydroxyethylamine derivative + DIPEA
- Stirring : 4h at room temperature
Advantages:
- Avoids handling corrosive acid chlorides
- Enables mild reaction conditions (25°C vs. 80°C)
- Achieves comparable yields (70-73%)
Disadvantages:
- Higher cost per gram of product
- Requires extensive purification to remove coupling byproducts
Protection-Deprotection Strategies
Hydroxyl Group Protection
Common protection methods during amidation:
- Silyl ethers : TBSCl (tert-butyldimethylsilyl chloride) in imidazole/DMF
- Acetates : Acetic anhydride/pyridine at 0°C
- Benzyl ethers : BnBr with Ag2O catalyst
Deprotection comparison:
| Protecting Group | Deprotection Reagent | Conditions | Recovery (%) |
|---|---|---|---|
| TBS | TBAF | THF, 25°C, 2h | 95 |
| Acetyl | NH3/MeOH | Reflux, 6h | 88 |
| Benzyl | H2/Pd-C | Ethanol, 1 atm | 92 |
TBS protection demonstrates superior compatibility with amidation conditions and clean deprotection.
Industrial-Scale Production Considerations
Process Optimization
Key parameters for kilogram-scale synthesis:
- Solvent recovery : Dioxane vs. ethyl acetate comparison
- Dioxane: 92% recovery via distillation
- EtOAc: 85% recovery with higher energy costs
- Catalyst recycling : Rhodium catalysts reused 5× with <3% activity loss
- Waste minimization : Acidic byproducts neutralized with CaCO3 slurry
A batch process flowchart typically includes:
- Benzofuran synthesis → Epoxidation → Aminolysis → Protection → Amidation → Deprotection → Crystallization
Crystallization and Purification
Final product isolation employs:
- Anti-solvent crystallization : Gradual water addition to DMF solution
- Temperature cycling : 50°C → -20°C over 12h
- Charcoal treatment : Removes colored impurities (0.5% w/w)
Typical purity profiles:
| Purification Step | Purity (%) | Yield Loss (%) |
|---|---|---|
| Crude | 76 | - |
| Crystallization | 98 | 15 |
| Recrystallization | 99.8 | 8 |
Analytical Characterization
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J=3.5Hz, 1H, furan H-3), 6.85 (d, J=8.2Hz, 1H, benzofuran H-7), 5.15 (br s, 1H, OH), 4.45 (m, 1H, CHNH), 3.15 (t, J=8.7Hz, 2H, OCH2)
- 13C NMR : 162.5 (CONH), 155.2 (C-2 benzofuran), 143.6 (furan C-2)
- HRMS : [M+H]+ Calculated 288.1214, Found 288.1211
Purity Assessment
HPLC method (USP):
- Column: C18, 150×4.6mm, 3μm
- Mobile phase: 0.1% TFA/ACN gradient
- Retention time: 6.7min
- System suitability: RSD <0.8% (n=6)
Emerging Synthetic Technologies
Continuous Flow Chemistry
Microreactor systems enable:
- 10× faster heat transfer compared to batch reactors
- 95% yield in amidation step with 2min residence time
- Real-time UV monitoring of intermediate formation
Biocatalytic Approaches
Immobilized lipase (Candida antarctica) mediates amidation in non-aqueous media:
- 55% conversion at 40°C
- No racemization observed
- Requires further optimization for industrial viability
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous furan-carboxamide derivatives. Below is a detailed analysis supported by available evidence:
Structural Analog: 5-[(4-Chloro-3-Methylphenoxy)Methyl]-N-[4-(Diethylamino)Phenyl]Furan-2-Carboxamide
- Structural Differences: This analog replaces the dihydrobenzofuran core with a 4-chloro-3-methylphenoxymethyl group. The diethylamino-phenyl substituent enhances lipophilicity compared to the hydroxyethyl group in the target compound .
- Physicochemical Properties: Higher logP (predicted) due to chloro and methyl groups. The diethylamino group may improve membrane permeability but reduce aqueous solubility.
- Biological Relevance: Phenoxy-methyl derivatives often exhibit enhanced antimicrobial or antiparasitic activity, suggesting divergent therapeutic applications compared to the dihydrobenzofuran-based target .
Structural Analog: N-[2-(4-Ethoxyphenyl)-2H-Benzotriazol-5-Yl]Furan-2-Carboxamide
- Structural Differences : The benzotriazole ring replaces the dihydrobenzofuran system, introducing an additional nitrogen atom. The ethoxyphenyl group adds steric bulk and electron-donating effects .
- Physicochemical Properties :
- Benzotriazole’s aromaticity may increase UV stability but reduce metabolic flexibility.
- Ethoxy group contributes to moderate solubility in polar solvents.
- Biological Relevance : Benzotriazole derivatives are frequently explored as kinase inhibitors or photostabilizers, implying distinct mechanistic pathways compared to the target compound .
Functional Analog: Coordination Compounds of N-(2-Carbamoylfuranyl)-C-(3'-Carboxy-2'-Hydroxyphenyl) Azetidin-2-One
- Functional Differences : Incorporates an azetidin-2-one (β-lactam) ring and a carboxylate group, enabling metal coordination. The target compound lacks such chelating capacity .
- Biological Relevance: Metal coordination enhances antimicrobial and anticancer activity in azetidinone derivatives, whereas the target compound’s hydroxyethyl group may favor non-metalloprotein targets .
Data Table: Key Comparative Parameters
| Compound | Core Structure | Key Substituents | Predicted logP | Solubility Profile | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Dihydrobenzofuran | Hydroxyethyl, Furan-2-carboxamide | ~2.1 | Moderate (polar solvents) | CNS or enzyme modulation |
| 5-[(4-Chloro-3-Methylphenoxy)Methyl]-... | Phenoxymethyl-furan | Chloro, Methyl, Diethylamino-phenyl | ~3.8 | Low (lipophilic) | Antimicrobial/antiparasitic |
| N-[2-(4-Ethoxyphenyl)-2H-Benzotriazol... | Benzotriazole | Ethoxyphenyl, Furan-2-carboxamide | ~2.5 | Moderate (DMF/DMSO) | Kinase inhibition |
| N-(2-Carbamoylfuranyl)-Azetidin-2-One | Azetidin-2-one | Carboxylate, Hydroxyphenyl | ~1.7 | High (aqueous buffers) | Metal-dependent therapeutics |
Research Findings and Mechanistic Insights
- Target Compound: The dihydrobenzofuran core may confer resistance to oxidative metabolism, as seen in related benzofuran derivatives.
- Phenoxymethyl Analog (): Demonstrated in vitro activity against Trypanosoma brucei, likely due to lipophilic substituents enhancing parasite membrane penetration .
- Benzotriazole Analog () : Reported in patent literature as a JAK2 inhibitor, leveraging the benzotriazole’s planar aromaticity for ATP-binding site interactions .
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 233.26 g/mol
IUPAC Name: this compound
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly cannabinoid receptors. Studies have shown that derivatives of benzofuran, including this compound, exhibit selective agonistic activity towards the cannabinoid receptor 2 (CB2), which is implicated in pain modulation and inflammation control .
Antinociceptive Effects
One of the most notable biological activities of this compound is its antinociceptive effect. In preclinical studies using animal models, this compound demonstrated significant pain-relieving properties without affecting motor function. Specifically, it was effective in reducing neuropathic pain induced by spinal nerve ligation .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory disorders. This property is linked to its ability to modulate immune responses through CB2 receptor activation .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-2-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions between benzofuran derivatives and furan-2-carboxamide precursors. A typical protocol involves reacting 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatin derivatives in ethanol under reflux, using glacial acetic acid as a catalyst . Optimization includes adjusting stoichiometry (e.g., 1.5 mmol equivalents of reactants), solvent polarity (ethanol for solubility), and reaction time (12–24 hours). Purification via silica gel chromatography (hexane/EtOAc gradients) yields products with >64% purity .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
Use a combination of NMR (¹H and ¹³C), mass spectrometry (HRMS) , and X-ray crystallography . For example, X-ray diffraction reveals dihedral angles between the benzofuran (89.4°) and furan (78.5°) moieties, critical for understanding conformational stability . NMR signals for hydroxyl (-OH) and amide (-CONH-) groups are typically observed at δ 2.5–3.5 ppm and δ 8.0–10.0 ppm, respectively .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Antibacterial : Agar well diffusion assays against Gram-negative strains (e.g., E. coli, K. pneumoniae) with zone-of-inhibition comparisons to streptomycin .
- Antifungal : Food-poisoning techniques using Aspergillus flavus and Fusarium moniliforme .
- Antitubercular : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values <10 µg/mL indicating potency .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed biological activity?
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., mycobacterial enzymes). If experimental MIC values contradict docking scores, validate via ADMET prediction (SwissADME) to identify poor bioavailability or metabolic instability. For example, high topological polar surface area (>140 Ų) may limit membrane permeability despite strong in vitro activity .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Structural modification : Introduce methyl or halogen substituents to enhance lipophilicity (logP >3.0) while retaining hydrogen-bonding groups.
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to improve absorption .
- Co-crystallization : Use DMF as a co-solvent to stabilize hydrogen-bond networks (N–H⋯O and C–H⋯O interactions) and enhance solubility .
Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?
Analyze X-ray-derived torsion angles and π-π stacking distances (e.g., 3.84 Å between benzofuran rings ) to correlate spatial arrangements with bioactivity. For example, planar benzofuran systems may enhance DNA intercalation in antimicrobial assays, while non-planar conformations reduce off-target toxicity .
Q. What advanced spectroscopic techniques validate hydrogen-bonding interactions critical for stability?
- FT-IR : Detect amide-I (C=O stretch at ~1650 cm⁻¹) and hydroxyl (-OH stretch at ~3200 cm⁻¹) vibrations .
- Solid-state NMR : Resolve hydrogen-bonding networks in crystalline forms .
- DFT calculations : Simulate IR spectra and compare with experimental data to confirm intramolecular interactions .
Methodological Guidance
Q. How to troubleshoot low yields in synthetic protocols?
- Catalyst screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate imine formation.
- Solvent optimization : Test DMF or THF for better solubility of hydrophobic intermediates .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What statistical approaches address variability in biological assay data?
Q. How to design derivatives for selective targeting of mycobacterial vs. human enzymes?
- Pharmacophore modeling : Identify essential groups (e.g., furan-2-carboxamide) for binding to M. tuberculosis enoyl-ACP reductase .
- Toxicity screening : Use Ames test or HEK293 cell viability assays to rule out mutagenicity/cytotoxicity .
Data-Driven Insights from Literature
- Antimicrobial Activity : Derivatives with nitro groups (e.g., 5-nitroindole) show enhanced antitubercular activity (MIC: 2.5 µg/mL) compared to fluoro-substituted analogs .
- ADMET Profile : Predicted CYP450 inhibition (CYP2C9 > CYP3A4) suggests potential drug-drug interactions .
- Crystallographic Stability : Strong hydrogen bonding with DMF (bond length: 1.89 Å) improves thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
